(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid
(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid
Brand Name:
Vulcanchem
CAS No.:
890658-79-4
VCID:
VC20899691
InChI:
InChI=1S/C10H11FO5S/c1-10(14,9(12)13)6-17(15,16)8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13)/t10-/m0/s1
SMILES:
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O
Molecular Formula:
C10H11FO5S
Molecular Weight:
262.26 g/mol
(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid
CAS No.: 890658-79-4
Cat. No.: VC20899691
Molecular Formula: C10H11FO5S
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890658-79-4 |
|---|---|
| Molecular Formula | C10H11FO5S |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | (2R)-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C10H11FO5S/c1-10(14,9(12)13)6-17(15,16)8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13)/t10-/m0/s1 |
| Standard InChI Key | DSXJLPDNNPNIRF-JTQLQIEISA-N |
| Isomeric SMILES | C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O |
| SMILES | CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O |
| Canonical SMILES | CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator